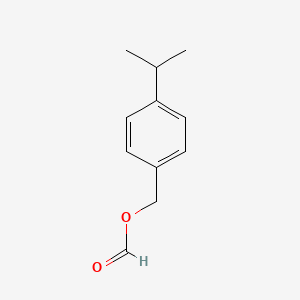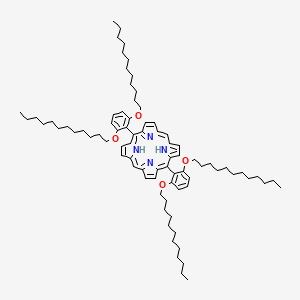
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is a synthetic porphyrin derivative. Porphyrins are a group of organic compounds, many of which are naturally occurring, that play key roles in biological processes such as oxygen transport and photosynthesis. This particular compound is characterized by its two 2,6-didodecoxyphenyl groups attached at the 5 and 15 positions of the porphyrin ring, and it is known for its unique optical and electronic properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin typically involves the condensation of pyrrole with an aldehyde under acidic conditions to form the porphyrin core. The 2,6-didodecoxyphenyl groups are then introduced through a series of substitution reactions. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Purification processes such as column chromatography and recrystallization are employed to achieve the required purity levels .
Análisis De Reacciones Químicas
Types of Reactions
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can alter its electronic properties.
Reduction: Reduction reactions can lead to the formation of reduced porphyrin species.
Substitution: The phenyl groups can undergo substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of porphyrin dications, while substitution reactions can introduce new functional groups onto the phenyl rings .
Aplicaciones Científicas De Investigación
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin has a wide range of scientific research applications:
Biology: The compound can be used in studies of heme proteins and other porphyrin-containing biomolecules.
Mecanismo De Acción
The mechanism of action of 5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin involves its ability to absorb light and transfer energy to other molecules. This can lead to the generation of reactive oxygen species, which can cause damage to cellular components. The compound’s molecular targets include various biomolecules such as proteins and nucleic acids, and its pathways involve photochemical reactions that produce singlet oxygen and other reactive species .
Comparación Con Compuestos Similares
Similar Compounds
5,10,15,20-Tetraphenylporphyrin: A widely studied porphyrin with four phenyl groups attached to the porphyrin ring.
5,15-Bis(2,6-dimethoxyphenyl)porphyrin: Similar to the compound but with methoxy groups instead of dodecoxy groups.
5,15-Bis(2,6-dichlorophenyl)porphyrin: Contains chlorophenyl groups, which can alter its electronic properties.
Uniqueness
5,15-Bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin is unique due to its long alkyl chains, which can enhance its solubility in organic solvents and improve its self-assembly properties. These features make it particularly suitable for applications in organic electronics and photovoltaics .
Propiedades
Fórmula molecular |
C80H118N4O4 |
|---|---|
Peso molecular |
1199.8 g/mol |
Nombre IUPAC |
5,15-bis(2,6-didodecoxyphenyl)-21,23-dihydroporphyrin |
InChI |
InChI=1S/C80H118N4O4/c1-5-9-13-17-21-25-29-33-37-41-59-85-73-47-45-48-74(86-60-42-38-34-30-26-22-18-14-10-6-2)79(73)77-69-55-51-65(81-69)63-67-53-57-71(83-67)78(72-58-54-68(84-72)64-66-52-56-70(77)82-66)80-75(87-61-43-39-35-31-27-23-19-15-11-7-3)49-46-50-76(80)88-62-44-40-36-32-28-24-20-16-12-8-4/h45-58,63-64,81,84H,5-44,59-62H2,1-4H3 |
Clave InChI |
FLTWEQFUBFXXEW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCOC1=C(C(=CC=C1)OCCCCCCCCCCCC)C2=C3C=CC(=CC4=NC(=C(C5=CC=C(N5)C=C6C=CC2=N6)C7=C(C=CC=C7OCCCCCCCCCCCC)OCCCCCCCCCCCC)C=C4)N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



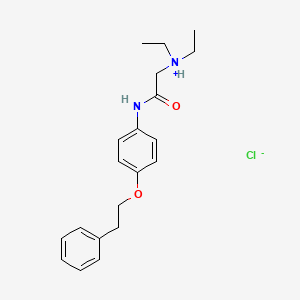
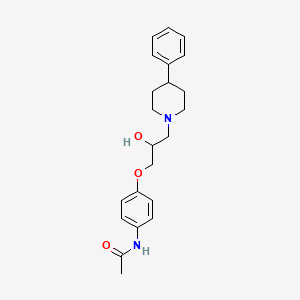

![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
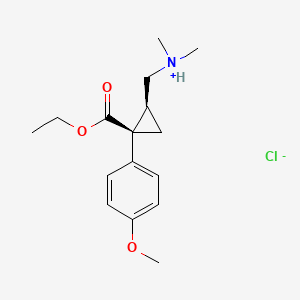
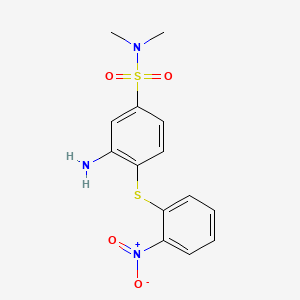
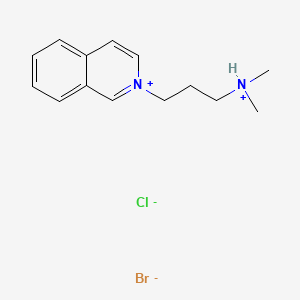
![Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]](/img/structure/B13780756.png)

![1-[4-[2-(4-bromo-3-methylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13780764.png)
